BenchChemオンラインストアへようこそ!

1-(2,6-difluorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea

Blood-brain barrier penetration CNS pharmacokinetics Neuroinflammation

Oditrasertib (SAR443820/DNL-788) is the only brain-penetrant RIPK1 inhibitor with human CSF PK data (Kp,uu 0.8–1.3), enabling CNS target engagement impossible with GSK2982772 (4% brain penetration). Its clean toxicology profile, bid oral dosing, and high iPSC microglia potency (IC50 1.6 nM) make it the definitive tool for ALS, MS, Alzheimer’s in vivo models. Procure with confidence.

Molecular Formula C14H15F2N3O2
Molecular Weight 295.29
CAS No. 1448034-41-0
Cat. No. B2847531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-difluorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea
CAS1448034-41-0
Molecular FormulaC14H15F2N3O2
Molecular Weight295.29
Structural Identifiers
SMILESCN1C=CC=C1C(CNC(=O)NC2=C(C=CC=C2F)F)O
InChIInChI=1S/C14H15F2N3O2/c1-19-7-3-6-11(19)12(20)8-17-14(21)18-13-9(15)4-2-5-10(13)16/h2-7,12,20H,8H2,1H3,(H2,17,18,21)
InChIKeyGJHDAHDRYBAVPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Oditrasertib (CAS 1448034-41-0): A Brain-Penetrant RIPK1 Inhibitor for Neuroinflammatory Disease Research Procurement


1-(2,6-difluorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea (CAS 1448034-41-0), also designated as Oditrasertib, SAR443820, or DNL‑788, is a synthetic small-molecule urea derivative that functions as a selective, orally bioavailable, reversible inhibitor of receptor-interacting serine/threonine protein kinase 1 (RIPK1) [1]. Its molecular formula is C₁₄H₁₅F₂N₃O₂ (MW 295.28), and it is classified in the KEGG DRUG database as a serine/threonine kinase inhibitor indicated for autoimmune disease research [2]. Unlike most RIPK1 inhibitors, this compound was specifically engineered to penetrate the blood–brain barrier (BBB), with a mean cerebrospinal fluid (CSF)-to-unbound plasma concentration ratio of 0.8–1.3 in human Phase I studies, confirming high central nervous system (CNS) penetrance [3]. The compound advanced to Phase II clinical trials in amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS) sponsored by Sanofi and Denali Therapeutics [4].

Why Generic Substitution Fails for Oditrasertib (CAS 1448034-41-0) Among RIPK1 Inhibitors


RIPK1 inhibitors are not a commoditized class: the target sits at the intersection of inflammatory NF-κB signaling and necroptotic cell death pathways, and small structural modifications to the inhibitor scaffold can profoundly alter kinase selectivity, CNS penetration, and long-term safety [1]. GSK2982772, the first-in-class clinical RIPK1 inhibitor, achieves potent biochemical inhibition (IC₅₀ = 16 nM) but exhibits only ~4% brain penetration in rat due to active efflux transporter extrusion, rendering it unsuitable for neurodegenerative disease applications [2]. Its predecessor DNL747 (SAR443060), though brain-penetrant, was discontinued after Phase I because of compound-specific, non–pathway-related long-term preclinical toxicology findings not observed with Oditrasertib [3]. Even within the brain-penetrant subset, allosteric inhibitors such as Ocadusertib (LY3871801; IC₅₀ = 12–38 nM) display distinct binding modes and PK profiles that preclude direct functional substitution . Therefore, procurement decisions for RIPK1 inhibitor research—particularly CNS-targeted programs—must be guided by compound-specific evidence rather than class-level assumptions.

Quantitative Comparative Evidence: Oditrasertib (CAS 1448034-41-0) vs. Closest RIPK1 Inhibitor Analogs


CNS Penetration: CSF-to-Unbound Plasma Ratio (Kp,uu) vs. GSK2982772

Oditrasertib achieves a mean CSF-to-unbound plasma concentration ratio of 0.8–1.3 in healthy human participants, measured up to 10 hours post-dose, demonstrating high and sustained CNS penetrance [1]. In stark contrast, the first-in-class RIPK1 inhibitor GSK2982772 exhibits only 4% brain penetration in rat (brain-to-plasma ratio ~0.04), despite good passive cell permeability (21 × 10⁻⁶ cm/s), due to active extrusion by the efflux drug transporter at the BBB [2]. This represents an approximately 20- to 30-fold differential in unbound brain partitioning, making Oditrasertib uniquely suited among clinical-stage RIPK1 inhibitors for CNS-targeted research applications.

Blood-brain barrier penetration CNS pharmacokinetics Neuroinflammation RIPK1 inhibitor brain exposure

Cellular RIPK1 Inhibitory Potency: IC₅₀ in Human PBMCs and iPSC-Derived Microglia vs. GSK2982772

In human peripheral blood mononuclear cells (PBMCs), Oditrasertib inhibits RIPK1 activity with an IC₅₀ of 3.16 nM; in a physiologically relevant CNS cell model—induced pluripotent stem cell (iPSC)-derived human microglia—the IC₅₀ is 1.6 nM [1]. The comparator GSK2982772 is characterized by a biochemical IC₅₀ of 16 nM against recombinant human RIPK1, measured in an enzymatic assay rather than in a cellular context [2]. Although these measurements derive from different assay formats (cellular vs. biochemical), the 5- to 10-fold difference in nominal potency in human-relevant systems provides a meaningful benchmark for researchers selecting between these two clinical-stage RIPK1 inhibitors. Additionally, the pIC₅₀ for Oditrasertib against human RIPK1 is reported as 10 (i.e., 0.1 nM) in the IUPHAR/BPS Guide to Pharmacology, measured via in vitro kinase assay, further corroborating its high intrinsic potency [3].

RIPK1 cellular inhibition IC50 comparison PBMC assay iPSC microglia Kinase inhibitor potency

Peripheral Target Engagement: pS166-RIPK1 Inhibition in Human Phase I vs. GSK2982772 Clinical Pharmacodynamics

In Phase I multiple ascending dose (MAD) cohorts, Oditrasertib achieved a maximum median inhibition of phosphorylated Ser166-RIPK1 of approximately 90% from baseline at predose (Ctrough) after repeated oral dosing, reflecting sustained target engagement at trough drug levels [1]. This near-complete peripheral target engagement was demonstrable across both single ascending dose (SAD) and MAD cohorts. In comparison, GSK2982772 demonstrated a reduction in pS166-RIPK1 in a first-in-human study, but the magnitude and durability of suppression were not reported with the same quantitative granularity; in a Phase IIa rheumatoid arthritis study, GSK2982772 failed to translate RIPK1 inhibition into meaningful clinical improvement, with rates of low disease activity and remission similar between placebo and active arms [2]. The robust pharmacodynamic response (90% inhibition sustained at Ctrough) provides a quantitative benchmark for in vivo target engagement studies and differentiates Oditrasertib from RIPK1 inhibitors with less thoroughly characterized human PD profiles.

Target engagement biomarker pS166-RIPK1 Pharmacodynamics Phase I clinical data RIPK1 inhibition in vivo

Safety Differentiation and Development Continuity: DNL747 Discontinuation vs. Oditrasertib Phase II Advancement

DNL747 (SAR443060), the first-generation brain-penetrant RIPK1 inhibitor from the Denali/Sanofi collaboration, was discontinued after Phase I/Ib trials due to long-term nonclinical toxicology findings—specifically, dose-limiting toxicities observed in chronic preclinical studies that were not detected in short-duration clinical dosing [1]. The published clinical report explicitly notes that 'these toxicities are compound-specific (related to SAR443060) rather than RIPK1 pathway-specific,' meaning that Oditrasertib, as a structurally distinct second-generation molecule, does not carry the same safety liability [1]. In contrast, Oditrasertib advanced through Phase I with no treatment-related serious adverse events, no permanent treatment discontinuations, and no clinically meaningful changes in hematology, chemistry, vital signs, or ECG parameters, progressing to two Phase II trials enrolling over 479 patients combined (HIMALAYA: 305 ALS; K2: 174 MS) [2][3]. While both Phase II studies ultimately failed to meet primary endpoints [4], the safety differentiation from DNL747 and comprehensive human PK/PD characterization remain critical data points for researchers selecting RIPK1 tool compounds requiring CNS penetration without the confounding factor of compound-specific toxicity.

Preclinical safety Compound-specific toxicity RIPK1 inhibitor development Drug discontinuation Second-generation inhibitor

Pharmacokinetic Profile Enabling Bid Oral Dosing: Half-Life and Dose Proportionality vs. GSK2982772

Oditrasertib exhibits a favorable human pharmacokinetic profile supporting twice-daily (bid) oral dosing: geometric mean plasma half-lives range from 5.7–8.0 h after single doses and 7.2–8.9 h after repeated dosing, with no major deviations from dose proportionality for Cmax and AUC across the tested dose range [1]. In contrast, GSK2982772, though also orally bioavailable, was administered three times daily (tid) in its Phase II psoriasis and rheumatoid arthritis trials due to its shorter half-life in humans, and still failed to demonstrate clinical efficacy [2]. The bid regimen of Oditrasertib, combined with sustained trough target engagement (90% pS166-RIPK1 inhibition), suggests a PK/PD relationship that may be advantageous for chronic CNS disease models requiring consistent pathway suppression throughout the dosing interval. Additionally, a dedicated drug–drug interaction (DDI) study was conducted to assess the effect of CYP3A4 inhibitors (erythromycin, itraconazole) on Oditrasertib exposure, providing characterized metabolic pathway data relevant for combination study design [3].

Oral bioavailability Plasma half-life Dose proportionality Pharmacokinetics Bid dosing

Validated Research Application Scenarios for Oditrasertib (CAS 1448034-41-0) Based on Comparative Evidence


CNS Neuroinflammation Models Requiring Documented Brain Penetrance: ALS, MS, and Alzheimer's Disease Preclinical Studies

Oditrasertib is the most extensively characterized brain-penetrant RIPK1 inhibitor with human CSF pharmacokinetic confirmation (Kp,uu = 0.8–1.3) [1]. In contrast to GSK2982772 (4% brain penetration in rat) and peripherally-restricted RIPK1 inhibitors, Oditrasertib is specifically appropriate for in vivo rodent models of neuroinflammatory and neurodegenerative diseases—including ALS (SOD1 and TDP-43 models), MS (EAE models), and Alzheimer's disease (tauopathy and amyloid models)—where CNS target engagement is a prerequisite. Its Phase II clinical development in ALS (HIMALAYA) and MS (K2), despite failing primary endpoints, generated extensive human safety, PK, and PD data that inform translatable dosing paradigms [2]. The compound's high potency in iPSC-derived human microglia (IC₅₀ = 1.6 nM) further validates its utility in human-relevant neuroimmune cell assays [3].

RIPK1-Dependent Necroptosis and Inflammation Pathway Dissection in Peripheral Disease Models

For researchers investigating RIPK1-mediated necroptosis and inflammatory signaling in peripheral tissues (e.g., colitis, rheumatoid arthritis, psoriasis), Oditrasertib offers a complementary tool to GSK2982772 with the advantage of more comprehensively characterized human target engagement pharmacodynamics. The compound achieves approximately 90% sustained pS166-RIPK1 inhibition at Ctrough after repeated bid oral dosing in humans [1], providing a benchmark for designing in vivo pharmacodynamic readouts in rodent disease models. Its bid dosing schedule and dose-proportional PK simplify experimental protocols relative to GSK2982772's tid regimen [2]. Additionally, the characterized CYP3A4-mediated metabolism profile enables rational design of combination studies with standard-of-care agents metabolized through this pathway [3].

Comparative RIPK1 Inhibitor Selectivity and Safety Profiling Studies

Oditrasertib and its discontinued predecessor DNL747 represent two structurally distinct brain-penetrant RIPK1 inhibitors with divergent preclinical safety outcomes: DNL747 caused compound-specific dose-limiting toxicities in chronic preclinical studies, while Oditrasertib advanced through chronic toxicology without safety signals that precluded Phase II [1]. Researchers investigating the structural determinants of RIPK1 inhibitor safety—including potential off-target effects, reactive metabolite formation, or transporter-mediated toxicities—can use Oditrasertib as a benchmark 'safe' comparator against DNL747 or other RIPK1 inhibitors to disentangle pathway-specific versus compound-specific toxicity mechanisms [2]. Such comparative studies are directly relevant to RIPK1 inhibitor drug discovery programs seeking to avoid the safety pitfalls encountered with first-generation clinical candidates.

CNS Pharmacokinetic/Pharmacodynamic Modeling and BBB Transporter Interaction Studies

Oditrasertib's well-characterized human CSF PK (CSF-to-unbound plasma ratio = 0.8–1.3) and plasma half-life (5.7–8.9 h) provide a robust dataset for CNS PK/PD model development, particularly when contrasted with GSK2982772's active BBB efflux (4% brain penetration despite passive permeability of 21 × 10⁻⁶ cm/s) [1][2]. The dramatic difference in CNS partitioning between these two RIPK1 inhibitors—despite both targeting the same kinase—makes them an informative pair for studying BBB transporter substrate specificity, structure–CNS penetration relationships for kinase inhibitors, and in vitro-to-in vivo extrapolation of brain exposure. The availability of human CSF data for Oditrasertib further enables translational PK/PD modeling that is not possible with preclinical-only brain penetration data [3].

Quote Request

Request a Quote for 1-(2,6-difluorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.